N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-1,1-dimethylethylamine with 5-methyl-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine
- N-(2-bromo-1,1-dimethylethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine
- N-(2-chloro-1,1-dimethylethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)amine
Uniqueness
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 2-chloro-1,1-dimethylethyl group and the 5-methyl-1,3,4-thiadiazole moiety. This combination of functional groups may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H12ClN3S |
---|---|
Molecular Weight |
205.71g/mol |
IUPAC Name |
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H12ClN3S/c1-5-10-11-6(12-5)9-7(2,3)4-8/h4H2,1-3H3,(H,9,11) |
InChI Key |
XYMPMULTGOHMOC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(C)(C)CCl |
Canonical SMILES |
CC1=NN=C(S1)NC(C)(C)CCl |
Origin of Product |
United States |
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